(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
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Overview
Description
Nystatin A3 is a polyene macrolide antibiotic that belongs to the nystatin family, which was first isolated from the bacterium Streptomyces noursei. It is known for its potent antifungal properties, particularly against Candida species. Nystatin A3 is one of the components of commercial nystatin, which also includes Nystatin A1 and Nystatin A2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nystatin A3 is primarily produced through fermentation processes involving Streptomyces noursei. The fermentation conditions, including the medium composition, pH, temperature, and aeration, are optimized to maximize the yield of Nystatin A3. The fermentation broth is then subjected to extraction and purification processes to isolate Nystatin A3 .
Industrial Production Methods: Industrial production of Nystatin A3 involves large-scale fermentation using high-yield strains of Streptomyces noursei. The fermentation process is carried out in bioreactors under controlled conditions. After fermentation, the broth is filtered, and the antibiotic is extracted using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure Nystatin A3 .
Chemical Reactions Analysis
Types of Reactions: Nystatin A3 undergoes various chemical reactions, including:
Oxidation: Nystatin A3 can be oxidized to form different derivatives. Common oxidizing
Properties
Molecular Formula |
C53H85NO20 |
---|---|
Molecular Weight |
1056.2 g/mol |
IUPAC Name |
(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid |
InChI |
InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67)/t29-,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40+,41-,42-,44?,45+,46-,47-,48+,49-,50+,52-,53+/m0/s1 |
InChI Key |
IKYMLQOHQLVORI-GKAJJDACSA-N |
Isomeric SMILES |
C[C@H]1C=CC=CCCC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1OC3C[C@H]([C@H]([C@@H](O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |
Canonical SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Origin of Product |
United States |
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